Etelcalcetide hydrochloride (CAS 1334237-71-6) is a synthetic D-amino acid octapeptide calcimimetic and a highly specific positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. Unlike traditional small-molecule calcimimetics, it is structurally engineered with a terminal D-cysteine that enables covalent disulfide bonding to the receptor[2]. From a procurement and formulation perspective, the hydrochloride salt is specifically designed to provide the high aqueous solubility and stability required for direct intravenous administration [1]. This makes it the benchmark material for researchers and industrial formulators developing thrice-weekly injectable therapeutics for secondary hyperparathyroidism (sHPT) in hemodialysis workflows, offering a distinct processability advantage over orally administered small-molecule analogs [2].
Substituting etelcalcetide hydrochloride with the industry-standard small molecule cinacalcet fundamentally alters both the pharmacological mechanism and the application workflow. While cinacalcet binds the transmembrane domain of the CaSR and strictly requires calcium for activity, etelcalcetide targets the extracellular domain via a covalent disulfide linkage and retains agonist activity even in calcium-free conditions [1]. Furthermore, attempting to use etelcalcetide free base instead of the hydrochloride salt introduces severe formulation risks; the amorphous hydrochloride salt ensures rapid, complete dissolution in aqueous media (>10 mg/mL) and maintains stability in optimized acidic buffers (pH 2.5–4.5), which is critical for preventing precipitation and degradation in intravenous preparations[2].
Etelcalcetide hydrochloride demonstrates a fundamentally different pharmacokinetic profile compared to oral cinacalcet. Because it is cleared almost exclusively by the kidneys, its effective half-life in chronic kidney disease models is prolonged to 3–5 days, allowing for a thrice-weekly dosing schedule [1]. In contrast, oral cinacalcet has a much shorter half-life requiring daily administration, which introduces variability due to gastrointestinal absorption and patient adherence[1].
| Evidence Dimension | Effective elimination half-life and dosing frequency |
| Target Compound Data | 3–5 days (supports 3x/week IV dosing) |
| Comparator Or Baseline | Cinacalcet (requires daily oral dosing) |
| Quantified Difference | >72-hour sustained PTH suppression per dose vs. <24-hour suppression |
| Conditions | In vivo chronic kidney disease / hemodialysis models |
The prolonged half-life allows direct integration into thrice-weekly hemodialysis workflows, eliminating the pill burden and dosing variability associated with oral alternatives.
Etelcalcetide hydrochloride operates via a unique mechanism of action compared to transmembrane-binding calcimimetics. It forms a reversible covalent disulfide bond with Cys482 in the extracellular domain of the CaSR [1]. Unlike cinacalcet, which acts purely as an allosteric modulator dependent on extracellular calcium, etelcalcetide retains direct agonist activity even in the absence of extracellular calcium [1].
| Evidence Dimension | Binding site and calcium-independent activity |
| Target Compound Data | Extracellular domain (Cys482 disulfide linkage); retains agonist activity in Ca2+-free conditions |
| Comparator Or Baseline | Cinacalcet (Transmembrane domain binding; strictly Ca2+-dependent) |
| Quantified Difference | Distinct binding domain and direct agonist capacity |
| Conditions | In vitro HEK293 cells expressing human CaSR |
This unique covalent mechanism makes it an essential procurement choice for structural biology and pharmacological assays targeting the CaSR extracellular domain.
For injectable formulation development, the salt form is critical. Etelcalcetide hydrochloride achieves an aqueous solubility of approximately 10 mg/mL, ensuring complete dissolution for parenteral use . Furthermore, quantitative stability testing demonstrates that the hydrochloride salt formulated in succinate-buffered saline at pH 2.5 to 4.5 minimizes degradation, maintaining high purity profiles over extended storage compared to unoptimized free base preparations [1].
| Evidence Dimension | Aqueous solubility and pH-dependent stability |
| Target Compound Data | ~10 mg/mL solubility; stable in pH 2.5-4.5 buffers |
| Comparator Or Baseline | Etelcalcetide free base / unbuffered solutions (prone to degradation/precipitation) |
| Quantified Difference | Validated stability for long-term liquid formulation |
| Conditions | Succinate-buffered saline, room temperature to 40°C stability testing |
Procuring the hydrochloride salt guarantees the solubility and stability required for reproducible in vivo dosing and commercial liquid formulation development.
In direct comparative studies, intravenously administered etelcalcetide hydrochloride demonstrates superior quantitative efficacy in suppressing intact parathyroid hormone (iPTH) compared to oral cinacalcet. Clinical data shows that 52.4% of subjects receiving etelcalcetide achieved a greater than 50% reduction in iPTH levels, compared to only 40.2% of subjects receiving cinacalcet [1].
| Evidence Dimension | Proportion of subjects achieving >50% iPTH reduction |
| Target Compound Data | 52.4% |
| Comparator Or Baseline | Cinacalcet (40.2%) |
| Quantified Difference | 12.2% absolute increase in high-responder rate |
| Conditions | Hemodialysis patients with moderate to severe secondary hyperparathyroidism |
This superior efficacy profile establishes etelcalcetide as the preferred positive control for evaluating next-generation therapies for severe secondary hyperparathyroidism.
Due to its high aqueous solubility (~10 mg/mL) and validated stability in acidic succinate buffers (pH 2.5-4.5), etelcalcetide hydrochloride is the optimal API for developing and testing liquid parenteral delivery systems[2].
Its unique ability to form a covalent disulfide bond with Cys482 makes it the benchmark positive allosteric modulator (PAM) for assays mapping the extracellular domain of the calcium-sensing receptor, a use case where transmembrane-binding agents like cinacalcet are ineffective[1].
The prolonged 3-to-5-day half-life allows for thrice-weekly dosing in animal models of chronic kidney disease, significantly reducing the handling stress and dosing variability associated with the daily oral gavage required for cinacalcet [3].